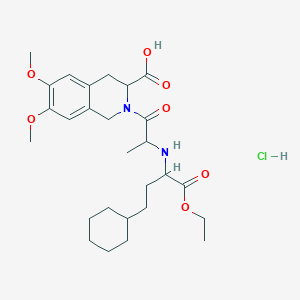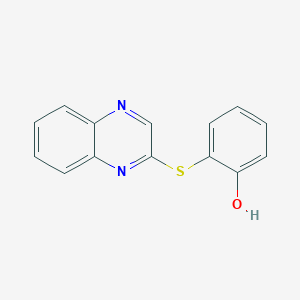
2-(Quinoxalin-2-ylsulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinoxalin-2-ylsulfanyl)phenol is a chemical compound with the molecular formula C14H10N2OS and a molecular weight of 254.31 g/mol It is characterized by the presence of a quinoxaline ring attached to a phenol group through a sulfanyl linkage
Métodos De Preparación
The synthesis of 2-(Quinoxalin-2-ylsulfanyl)phenol typically involves the reaction of quinoxaline derivatives with phenolic compounds under specific conditions. One common method includes the use of quinoxaline-2-thiol and phenol in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-(Quinoxalin-2-ylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2-sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro form using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Quinoxalin-2-ylsulfanyl)phenol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Quinoxalin-2-ylsulfanyl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis in cancer cells . By binding to the active site of the enzyme, it prevents the formation of DNA, thereby inhibiting cell proliferation. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of pathogens, leading to cell death .
Comparación Con Compuestos Similares
2-(Quinoxalin-2-ylsulfanyl)phenol can be compared with other quinoxaline derivatives such as:
Quinoxaline-2-thiol: Similar in structure but lacks the phenolic group, making it less versatile in certain chemical reactions.
Quinoxaline-2-sulfonic acid: An oxidized form of this compound with different chemical properties and applications.
Phenylquinoxaline: A simpler derivative with a phenyl group instead of a phenolic group, used in different contexts in medicinal chemistry.
Propiedades
Fórmula molecular |
C14H10N2OS |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
2-quinoxalin-2-ylsulfanylphenol |
InChI |
InChI=1S/C14H10N2OS/c17-12-7-3-4-8-13(12)18-14-9-15-10-5-1-2-6-11(10)16-14/h1-9,17H |
Clave InChI |
JCCAOGPSEQTTIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


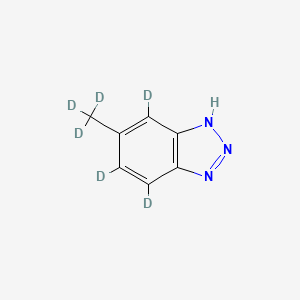

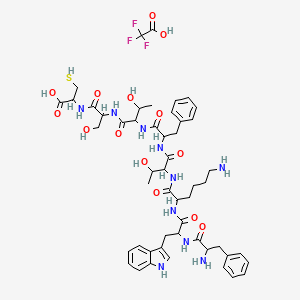


![[3-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B12313207.png)
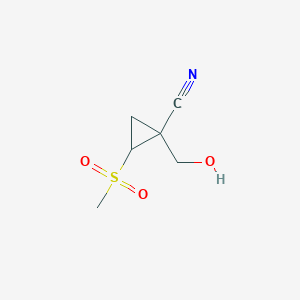
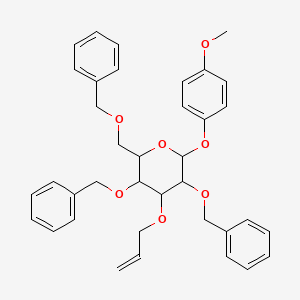
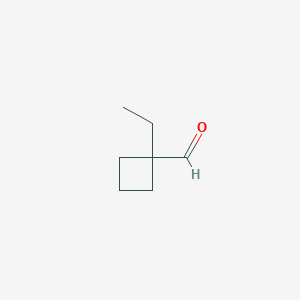
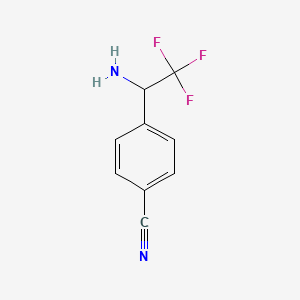
![rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol, cis](/img/structure/B12313234.png)

![1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate](/img/structure/B12313240.png)
